(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide
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Overview
Description
(2Z)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and a phenylpropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.
Formation of the Phenylpropenamide Moiety: This can be synthesized through a Wittig reaction or a Heck coupling reaction, followed by amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or phenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-3-PHENYLPROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-3-PHENYLPROP-2-ENAMIDE: shares structural similarities with other compounds containing pyrrolidinone, dimethoxyphenyl, and phenylpropenamide groups.
Analogous Compounds: Compounds with similar functional groups but different substituents or ring structures.
Uniqueness
The uniqueness of (2Z)-N-[1-(3,4-DIMETHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-3-PHENYLPROP-2-ENAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(Z)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-10-9-17(13-19(18)27-2)23-14-16(12-21(23)25)22-20(24)11-8-15-6-4-3-5-7-15/h3-11,13,16H,12,14H2,1-2H3,(H,22,24)/b11-8- |
InChI Key |
SFEMSYVSEUCIJS-FLIBITNWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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